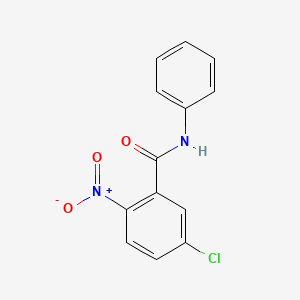

5-chloro-2-nitro-N-phenylbenzamide

Description

Contextualization within Nitrobenzamide and Substituted Benzamide (B126) Chemistry

5-chloro-2-nitro-N-phenylbenzamide is a member of two important classes of organic molecules: nitrobenzamides and substituted benzamides.

Nitrobenzamides are benzamide derivatives containing one or more nitro groups (-NO₂) on the benzene (B151609) ring. ontosight.ai The nitro group is strongly electron-withdrawing, a characteristic that significantly influences the compound's physical and chemical properties, including its reactivity, stability, and electronic profile. ontosight.ai The combustion of nitro-containing compounds like this generates mixed oxides of nitrogen (NOx). noaa.govchemicalbook.com

Substituted Benzamides are a broad and versatile class of compounds that have been extensively explored in medicinal chemistry and materials science. ontosight.airesearchgate.net The core benzamide structure can be modified with various substituents on either the benzoyl ring or the N-phenyl ring, leading to a wide array of derivatives with diverse biological activities. researchgate.net The nature and position of these substituents are critical in determining how the molecule interacts with biological targets. For instance, the introduction of chloro or nitro groups onto the benzamide scaffold is a common strategy in drug discovery to modulate a compound's activity. nih.gov The synthesis of N-substituted benzamides often involves the condensation reaction between a substituted benzoyl chloride and an appropriate amine. ontosight.aiacs.org

In this compound, the combination of the chloro and nitro substituents on the benzoyl ring, along with the N-phenyl group, creates a specific molecular architecture that is explored for potential biological interactions.

Historical Overview of Chemical Compound Identification and Initial Research

The development of new therapeutic agents often involves the synthesis of a large library of structurally related compounds to screen for biological activity and to understand how specific chemical modifications affect efficacy. acs.org It is highly probable that this compound was first synthesized as part of such a library.

For example, extensive research has been conducted on structurally similar compounds like 2-chloro-5-nitro-N-phenylbenzamide (also known as GW9662). nih.gov This related molecule was identified as a potent antagonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a target for drugs treating type II diabetes and certain cancers. nih.gov The discovery of GW9662 and other analogs, such as T0070907 , involved creating and testing a series of halogen- and nitro-substituted N-phenylbenzamides to optimize binding affinity and functional activity at the receptor. nih.gov Therefore, the initial research involving this compound was likely part of a broader exploratory effort to map the chemical space around the substituted benzamide scaffold for therapeutic purposes.

Overview of Current Academic Research Trajectories for Related Chemical Scaffolds

The substituted benzamide scaffold, including nitrobenzamide derivatives, remains an area of intense academic and industrial research due to its proven success as a "privileged structure" in drug discovery. A chemical scaffold is a core molecular framework upon which various functional groups can be built to create new compounds with desired properties. nih.gov Current research trajectories for these scaffolds are diverse and focus on a range of therapeutic areas.

Key Research Areas:

Anticancer Agents: A significant area of research is the development of substituted benzamides as anticancer agents. nih.gov For example, derivatives are being designed as Histone Deacetylase (HDAC) inhibitors, a class of drugs that can interfere with cancer cell growth. nih.govresearchgate.net SAR studies have shown that while certain substitutions are critical for activity, the presence of a chlorine atom or a nitro group on the benzoyl ring can sometimes decrease anti-proliferative activity in specific assays, highlighting the nuanced structure-activity relationships. nih.gov

Antimicrobial Agents: Nitrobenzamide scaffolds are being actively investigated for their potential against infectious diseases, particularly tuberculosis. researchgate.netresearchgate.net Compounds with this core structure have been developed as inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme for the survival of Mycobacterium tuberculosis. researchgate.netresearchgate.net

Neuroleptic Agents: Researchers have prepared and evaluated series of substituted benzamides for their potential as atypical antipsychotic agents. acs.org These studies focus on creating compounds that can bind to dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ and 5-HT₁ₐ receptors, which are key targets in the treatment of neurological and psychiatric disorders. acs.org

Synthetic Intermediates: Beyond direct biological applications, nitrobenzamide derivatives serve as versatile building blocks in organic synthesis. The nitro group can be chemically reduced to an amino group, providing a reactive site for constructing more complex heterocyclic structures that are themselves of interest for pharmaceutical development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-nitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-9-6-7-12(16(18)19)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXQFOZMYIGIQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes to 5-Chloro-2-nitro-N-phenylbenzamide

Traditional methods for synthesizing this compound rely on well-understood reactions, primarily focusing on the creation of the central amide linkage from readily available precursors.

The most conventional strategy for synthesizing N-substituted benzamides is the acylation of an amine with a carboxylic acid or its more reactive derivative. ontosight.aimdpi.com This typically involves the reaction between 5-chloro-2-nitrobenzoic acid and aniline (B41778). To facilitate the reaction, the carboxylic acid is often converted into a more electrophilic species, such as an acyl chloride.

Common activating agents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride. The use of oxalyl chloride is reported to potentially offer higher yields by minimizing side reactions. The general two-step process is:

Activation: 5-chloro-2-nitrobenzoic acid is reacted with an agent like thionyl chloride or oxalyl chloride, often in a polar aprotic solvent with a catalytic amount of dimethylformamide (DMF), to form the highly reactive 5-chloro-2-nitrobenzoyl chloride. d-nb.info

Amidation: The resulting acyl chloride is then coupled with aniline to form the final product, this compound. ontosight.ai

Alternative coupling reagents can also be employed. For instance, syntheses of related benzamide (B126) structures have utilized ethylchloroformate in the presence of a base like triethylamine (B128534) to facilitate the amide bond formation between a substituted benzoic acid and an aniline. semanticscholar.org Other approaches have used phosphorus trichloride (B1173362) or silicon-based reagents like tetrachlorosilane (B154696) and tetramethyl orthosilicate (B98303) to mediate the condensation. mdpi.comunimi.it

The synthesis of this compound is fundamentally a multi-step process, starting from simpler aromatic precursors that are functionalized to create the necessary benzoic acid and aniline moieties.

One scalable industrial pathway begins with toluene (B28343) derivatives. This route involves the initial synthesis of 2-chloro-5-nitrotoluene, which is subsequently oxidized to form 5-chloro-2-nitrobenzoic acid. This key intermediate is then activated and reacted with aniline to yield the target compound. A sequence of reactions for synthesizing substituted benzamides involves taking a substituted benzoic acid, converting it to the corresponding benzoyl chloride with thionyl chloride, and then reacting it with various substituted anilines to produce the final amide products. d-nb.info

Similarly, the synthesis of related benzamide derivatives, such as 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamides, follows a comparable multi-step logic. The process starts with 5-chloro-2-methoxybenzoic acid, which is coupled with an appropriate aniline derivative to form the final product. semanticscholar.org

An alternative and widely documented synthetic strategy involves preparing a key precursor, 5-chloro-2-nitroaniline (B48662), which can then be further derivatized. This aniline derivative is crucial as it can be used in diazotization reactions or other coupling chemistries. The most common route to 5-chloro-2-nitroaniline starts with the nitration of o-dichlorobenzene or m-dichlorobenzene to produce 2,4-dichloronitrobenzene (B57281). guidechem.comchemicalbook.comguidechem.comgoogle.com This intermediate then undergoes a high-pressure amination reaction (ammonolysis) where one of the chlorine atoms is selectively replaced by an amino group.

The synthesis proceeds in two main stages:

Nitration of Dichlorobenzene: o-Dichlorobenzene is treated with a nitrating mixture, typically concentrated sulfuric acid and nitric acid, to yield 2,4-dichloronitrobenzene. guidechem.comchemicalbook.com An alternative approach uses nitrogen dioxide as the nitrating agent to avoid the generation of spent acid. google.com

Amination of 2,4-Dichloronitrobenzene: The resulting 2,4-dichloronitrobenzene is reacted with liquid ammonia (B1221849) in an autoclave at elevated temperature and pressure. guidechem.comchemicalbook.comguidechem.comchemicalbook.com This step selectively substitutes the chlorine atom at the 4-position with an amino group to yield 5-chloro-2-nitroaniline.

The table below summarizes typical reaction conditions and outcomes for the synthesis of the 5-chloro-2-nitroaniline precursor from 2,4-dichloronitrobenzene.

| Reactants | Solvent | Temperature | Time | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-dichloronitrobenzene, Liquid Ammonia | Toluene | 160°C | 8 hours | Not Specified | 91.2% | guidechem.comchemicalbook.com |

| 2,4-dichloronitrobenzene, Liquid Ammonia | None specified | 120-135°C | ~4 hours | 1.0-8.0 MPa | 85.3% | guidechem.comchemicalbook.com |

| 2,4-dichloronitrobenzene, Liquid Ammonia | Toluene | 90-160°C | 2-10 hours | 1.0-10.0 MPa | Not Specified | google.com |

Novel and Efficient Synthetic Protocols

Modern organic synthesis seeks to develop more efficient, atom-economical, and environmentally friendly methods. For benzamide synthesis, this includes the development of domino reactions and the use of novel reagents for nucleophilic substitution.

Domino reactions, where multiple bond-forming events occur in a single pot under the same conditions, represent a powerful tool in modern synthesis. rsc.org While a specific domino synthesis for this compound is not prominently documented, various cascade processes for constructing benzamide and related heterocyclic ring systems have been developed, showcasing the potential of this strategy.

Examples of such advanced protocols include:

Iron-Catalyzed Radical Cascades: Iron catalysis can initiate radical addition/cyclization cascades of olefinic compounds to construct heterocyclic frameworks, demonstrating a method for building complex ring systems in a single process. nih.gov

Rhodium-Catalyzed Domino Annulation: Rh(III)-catalyzed cascade reactions involving the C-H activation of N-(pivaloyloxy)benzamides with 1,5-enynes have been used to synthesize complex, fused-ring systems efficiently. acs.org

Iodine/TBHP Mediated Domino Synthesis: A novel domino reaction using an iodine/tert-butyl hydroperoxide (TBHP) system has been developed to synthesize complex quinazolinone-substituted N-aryl benzamides from isatins and 2-amino N-aryl benzamides. rsc.org

Cobalt-Catalyzed Domino Transformations: Enantioselective C-H activation followed by nucleophilic annulation has been achieved using cobalt catalysis, providing access to chiral bridged bicyclic structures from benzamides and bicyclic alkenes. chemrxiv.org

These methodologies highlight the ongoing development of sophisticated, one-pot procedures for the assembly of complex molecules containing the benzamide moiety.

A novel and efficient route for the synthesis of N-phenylbenzamides involves the use of 1,3-diphenylthiourea as a reagent. unair.ac.idunej.ac.idunej.ac.id This method provides a direct conversion of substituted benzoyl chlorides to the corresponding N-phenylbenzamides in excellent and pure yields. unair.ac.idresearchgate.net

The reaction is carried out by reacting a substituted benzoyl chloride (such as 5-chloro-2-nitrobenzoyl chloride) with 1,3-diphenylthiourea. The process typically occurs in the presence of a base, like triethylamine, in a solvent such as tetrahydrofuran (B95107) (THF) at an elevated temperature (e.g., 70 °C). unair.ac.idunej.ac.idunej.ac.id The proposed mechanism is thought to involve an imino alcohol-amide tautomerism and a rearrangement intermediate. unair.ac.idunej.ac.id This approach is notable because 1,3-diphenylthiourea is an inexpensive and readily available chemical, making it a useful reagent for this transformation. unair.ac.idunej.ac.id

Synthesis of Structurally Related Analogs and Derivatives

The chemical scaffold of this compound serves as a versatile template for generating a wide array of derivatives. Synthetic efforts have focused on introducing structural diversity to modulate the compound's properties.

The positions of the halogen and nitro groups on the benzoyl ring are critical to the molecule's activity. Researchers have synthesized several analogs by altering these positions or substituting the chlorine atom with other halogens. For instance, 2-bromo-5-nitro-N-phenylbenzamide, an analog of the well-known PPARγ antagonist 2-chloro-5-nitro-N-phenylbenzamide (GW9662), has been synthesized for evaluation in radiotracer development. nih.gov This bromo-analog was selected for radiolabeling with bromine-76 (B1195326) due to its high binding affinity and a superior radiolabeling yield of approximately 70%. nih.gov

Variations also include shifting the nitro group's position. Analogs where the nitro group was moved from the C6-position (as in a related quinazolinone scaffold) to the C5, C7, or C8 positions resulted in a loss of significant biological activity. acs.orgnih.gov Furthermore, replacing the C5-chloro group with a methyl group has been explored, leading to compounds like 5-methyl-2-nitro-N-(4-(2-oxopyridin-1(2H)-yl)phenyl) benzamide. oncotarget.com

Table 1: Examples of Halogenated and Positional Isomers

| Compound Name | Base Scaffold | Modification | Reference |

|---|---|---|---|

| 2-bromo-5-nitro-N-phenylbenzamide | N-phenylbenzamide | Substitution of chloro with bromo at position 2 | nih.gov |

Extensive modifications have been made to the N-phenyl ring to explore its impact on biological activity. These modifications often involve introducing larger, functionalized moieties such as pyridone, morpholino, and sulphamoylphenyl groups.

The synthesis of these derivatives typically involves the condensation of 5-chloro-2-nitrobenzoyl chloride with a suitably substituted aniline. For example, 5-chloro-2-nitro-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide was synthesized with a 92% yield. oncotarget.com Similarly, the incorporation of a morpholino group to yield 5-chloro-2-nitro-N-(4-(3-oxomorpholino)phenyl)benzamide was achieved with a 94% yield. oncotarget.com

Another important class of derivatives incorporates a sulphamoylphenyl moiety. A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized by first reacting 5-chloro-2-methoxybenzoic acid with aniline, followed by chlorosulfonation and subsequent reaction with an appropriate amine. researchgate.net This multi-step synthesis allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, with yields ranging from 45% to 93%. researchgate.net The morpholine (B109124) moiety is considered a "privileged pharmacophore" in medicinal chemistry, often used to improve potency and pharmacokinetic properties. researchgate.netsci-hub.se

Table 2: Phenyl Ring-Modified Derivatives of 5-chloro-2-nitrobenzamide

| Compound Name | Phenyl Ring Substituent | Yield | Reference |

|---|---|---|---|

| 5-Chloro-2-nitro-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)-benzamide | 2-oxopyridin-1(2H)-yl | 92% | oncotarget.com |

| 5-Chloro-2-nitro-N-(4-(3-oxomorpholino)phenyl)benz-amide | 3-oxomorpholino | 94% | oncotarget.com |

The benzamide structure is a key precursor for the synthesis of various fused heterocyclic systems, particularly quinazolinones. The reaction of anthranilic acid derivatives with acid chlorides can lead to the formation of 4H-3,1-benzoxazin-4-ones, which are versatile intermediates for quinazolinones. bu.edu.eg For example, the reduction of a nitro benzamide derivative using catalysts like palladium chloride can lead to cyclization, forming a 4-quinazolinone. mdpi.com The incorporation of different heterocyclic rings, such as thiadiazoles, at various positions on the quinazoline (B50416) scaffold has been shown to result in diverse biological activities. frontiersin.orgnih.govscispace.com

A notable synthetic development is the formation of amidine derivatives. In an attempt to synthesize quinazolinone analogs, a novel rearrangement was discovered where a 2-amidinophenylbenzamide was formed. acs.orgnih.gov This transformation is believed to proceed through a six-membered, spirocyclic intermediate. The reaction of a chloromethylquinazolinone with a diamine, instead of the expected substitution, led to this unexpected but valuable amidine product. acs.orgnih.gov

Table 3: Examples of Heterocyclic Derivatives

| Heterocyclic System | Synthetic Precursor/Intermediate | Key Transformation | Reference |

|---|---|---|---|

| Quinazolinone | Anthranilic acid / 2-aminobenzamide | Condensation and cyclization | mdpi.comekb.eg |

| Amidine | Chloromethylquinazolinone | Rearrangement via spirocyclic intermediate | acs.orgnih.gov |

Optimization of Reaction Parameters and Yields for Synthetic Efficiency

The efficient synthesis of this compound and its derivatives relies on the optimization of reaction conditions. Key starting materials, such as 5-chloro-2-nitroaniline, can be synthesized via a multi-step process from 3-chloroaniline (B41212) involving formylation, nitration, and hydrolysis, with a total yield exceeding 60% and purity over 98%. google.comchemicalbook.com Alternative routes start from m-dichlorobenzene, which is nitrated to 2,4-dichloronitrobenzene and then subjected to high-pressure amination. google.comgoogle.com

For the final amide bond formation, the condensation of the corresponding benzoyl chloride with an aniline derivative is a common and high-yielding step. As noted, yields for the synthesis of pyridone and morpholino derivatives were 92% and 94%, respectively. oncotarget.com The synthesis of sulphamoylphenyl derivatives also showed variable but often high yields (45-93%) depending on the specific amine used in the final step. researchgate.net The use of microwave irradiation (MWI) has been employed to accelerate reactions, such as in the amination of chloromethylquinazolinones and their subsequent derivatization. acs.orgnih.gov For example, dehydrative amidation using POCl₃ in acetonitrile (B52724) under microwave conditions at 150°C has been effectively used. nih.gov These optimization strategies are crucial for producing these complex molecules in sufficient quantities for further study.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete, peer-reviewed ¹H NMR or ¹³C NMR spectral data sets for 5-chloro-2-nitro-N-phenylbenzamide were identified.

Mass Spectrometry (MS)

Detailed fragmentation analysis and high-resolution mass spectrometry data for this compound are not present in the surveyed literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hybrid technique for the analysis of this compound. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the effective separation of the parent compound from any impurities or potential metabolites, followed by their precise mass determination, which aids in their identification.

In a typical LC-MS analysis, the compound is first passed through an HPLC column to separate it from other components in the mixture. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). This provides a mass spectrum that can be used to confirm the molecular weight of the target compound and to identify any related substances.

While specific metabolite identification studies for this compound are not extensively detailed in publicly available literature, the application of LC-MS for purity assessment is a standard industry practice. The technique is invaluable for detecting trace-level impurities that may not be visible by other methods.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, are instrumental in identifying the functional groups present in the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H group of the amide, the C=O of the amide, the aromatic C-H and C=C bonds, the C-Cl bond, and the N-O bonds of the nitro group.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Amide) | 1630-1680 |

| C=C Stretch (Aromatic) | 1400-1600 |

| N-O Asymmetric Stretch (Nitro) | 1500-1570 |

| N-O Symmetric Stretch (Nitro) | 1300-1370 |

| C-N Stretch | 1200-1350 |

| C-Cl Stretch | 600-800 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of its chromophoric groups, which include the nitro-substituted benzene (B151609) ring and the benzanilide (B160483) moiety. The position and intensity of these absorption bands are sensitive to the solvent used and can provide valuable information about the electronic structure of the molecule.

Chromatographic Purity Assessment and Method Development

Chromatographic techniques are essential for assessing the purity of this compound and for the development of analytical methods for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of the main peak from any impurities.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for monitoring the progress of chemical reactions and for preliminary purity checks. A suitable TLC method for this compound would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The spots can be visualized under UV light.

Table 2: Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase (Example) | Detection |

| HPLC | Reversed-phase C18 | Acetonitrile/Water Gradient | UV Detector |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV Light (254 nm) |

Crystallographic and Solid State Structural Elucidation

Polymorphism Studies and Crystal Engineering Principles

Without a primary scientific source detailing the crystal structure of this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Investigation of Co-crystal and Salt Formations

Co-crystals are multi-component crystals in which the constituent molecules, typically an active pharmaceutical ingredient (API) and a co-former, are held together in a stoichiometric ratio by non-covalent interactions. nih.govnih.gov These interactions most commonly include hydrogen bonding, but can also involve π-stacking and van der Waals forces. nih.gov The formation of co-crystals is a well-established strategy in pharmaceutical sciences to modify the physicochemical properties of a drug substance, such as its solubility, stability, and bioavailability, without altering its chemical structure. nih.gov Salts, on the other hand, are formed by the transfer of a proton from an acidic to a basic site on the constituent molecules, resulting in an ionic pair. nih.gov The likelihood of forming a salt versus a co-crystal can often be predicted by the difference in the pKa values (ΔpKa) of the components. nih.govnih.gov

The molecular architecture of 5-chloro-2-nitro-N-phenylbenzamide features several key functional groups that are instrumental in directing intermolecular interactions: the benzamide (B126) moiety, a nitro group, and a chloro substituent.

The Role of the Benzamide Group in Supramolecular Assembly

The benzamide group is a powerful functional group in crystal engineering due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). researchgate.nettandfonline.commdpi.com This dual functionality allows benzamides to form robust and predictable hydrogen-bonded patterns known as supramolecular synthons. researchgate.nettandfonline.comiucr.orgacs.org Common synthons involving the amide group include the formation of centrosymmetric dimers through N-H···O hydrogen bonds, as well as extended chains. researchgate.netresearchgate.net In the context of this compound, the N-H of the amide is a primary site for hydrogen bonding with suitable acceptor groups on a co-former molecule, while the carbonyl oxygen can readily accept hydrogen bonds from donor groups.

Influence of the Nitro Group on Intermolecular Interactions

The Contribution of the Chloro Substituent

Potential for Co-crystal and Salt Formation with Various Co-formers

Given the array of functional groups with hydrogen bonding capabilities, this compound is a promising candidate for the formation of co-crystals with a wide range of co-formers. Suitable co-formers would possess complementary functional groups, such as carboxylic acids, alcohols, or other amides. For instance, a co-former with a carboxylic acid group could form a strong heterosynthon with the benzamide group of this compound.

Computational and Theoretical Investigations of Molecular Behavior

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. These calculations provide a theoretical framework for understanding the structure, reactivity, and spectroscopic characteristics of 5-chloro-2-nitro-N-phenylbenzamide.

The electronic structure of a molecule is dictated by the arrangement of its electrons in molecular orbitals (MOs). For derivatives of benzamide (B126), the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern chemical reactivity. libretexts.org

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. nih.gov

In a related compound, 4-chloro-phenyl-benzamide, DFT calculations revealed a band gap of 0.74 eV. researchgate.net For 2-chloro-3-chloro-phenyl-benzamide, the band gap was found to be significantly larger at 3.08 eV. researchgate.net These values highlight the sensitivity of the electronic structure to the position and number of substituents. A theoretical study on various substituted benzamides indicated that the stability of the derivatives with chloro and nitro substituents is significant, with the chloro-substituted derivative being slightly more stable than the nitro-substituted one in certain configurations. eurekaselect.com

Table 1: Illustrative Frontier Orbital Energies for Substituted Benzamides (Theoretical Data) This table presents representative data from computational studies on related benzamide compounds to infer the properties of this compound.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 4-chloro-phenyl-benzamide | DFT | - | - | 0.74 researchgate.net |

| 2-chloro-3-chloro-phenyl-benzamide | DFT | - | - | 3.08 researchgate.net |

Computational methods are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Shielding Tensors: The chemical environment of each nucleus in a molecule determines its nuclear magnetic resonance (NMR) signal. Theoretical calculations can predict the NMR shielding tensor, which is a more complete descriptor than the isotropic chemical shift measured in solution. nih.gov For benzamide derivatives, DFT calculations have been shown to provide reliable predictions of 17O and 13C NMR shielding tensors. acs.orgscm.com The calculations for related secondary amides show that intermolecular hydrogen bonding plays a crucial role in determining the carbonyl oxygen electric-field-gradient and chemical shielding tensors. acs.org For this compound, the shielding tensors of the carbon, nitrogen, and oxygen atoms would be influenced by the electronic effects of the chloro and nitro substituents.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups and determining molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental results. For substituted benzamides, characteristic vibrational modes include the N-H stretch, C=O stretch, and vibrations associated with the aromatic rings and the nitro group. esisresearch.orgias.ac.in For example, in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the symmetric and asymmetric NO₂ stretching modes were identified computationally and experimentally. esisresearch.org The calculated vibrational frequencies for this compound would be expected to show characteristic bands for the C-Cl, N-O, and C-N vibrations, in addition to the amide and phenyl ring modes.

Table 2: Predicted Vibrational Frequencies for Related Benzamide Structures (Theoretical Data) This table shows representative calculated vibrational frequencies for functional groups present in this compound, based on studies of analogous compounds.

| Vibrational Mode | Compound | Calculated Frequency (cm⁻¹) | Method |

|---|---|---|---|

| N-H stretch | Benzamide | 3200-3600 tsijournals.com | B3LYP/6-31G |

| C=O stretch | 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | - | DFT |

| NO₂ asymmetric stretch | 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | 1564 esisresearch.org | DFT |

| NO₂ symmetric stretch | 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | 1345 esisresearch.org | DFT |

| C-N stretch | Benzamide | 1200-1350 tsijournals.com | B3LYP/6-31G |

The N-phenylbenzamide framework allows for the existence of different conformational isomers due to rotation around the C-N amide bond and the bonds connecting the phenyl rings to the amide group. Computational studies on N-phenylbenzamide derivatives have shown that the conformation is generally constant but can be influenced by crystal packing. acs.org The relative energies of these conformers can be calculated to determine the most stable structures. For N-methyl-N-phenylbenzamides, the substitution of a methyl group on the nitrogen atom was found to alter the molecular conformation from trans to cis to minimize steric hindrance. rsc.org In this compound, the interplay of steric effects from the ortho-nitro group and the electronic interactions will dictate the preferred conformation and the relative stability of different isomers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with the environment.

The presence of a solvent can significantly impact the structure and behavior of a molecule. MD simulations can explicitly model the solvent molecules around this compound, allowing for the study of solvation effects. These simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding and other intermolecular interactions influence the conformational preferences of the molecule. Theoretical studies on substituted benzamides have used implicit solvation models like the Polarizable Continuum Model (PCM) to investigate the influence of the environment on properties such as proton affinities. researchgate.net MD simulations with explicit solvent would provide a more detailed picture of the specific interactions between the solute and solvent molecules, which is crucial for understanding its behavior in solution.

In Silico Molecular Interaction Studies

Computational methods are instrumental in dissecting how this compound interacts with biological targets at a molecular level.

Computational docking simulations have been crucial in understanding the molecular recognition mechanisms of this compound, widely known in scientific literature as GW9662, particularly its interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.gov Docking studies reveal that the compound binds to the ligand-binding domain (LBD) of PPARγ. The primary mechanism of action identified is the formation of an irreversible, covalent thioether bond with the cysteine residue Cys285 within the orthosteric site of the receptor. nih.govnih.gov This covalent modification effectively blocks the binding of endogenous ligands and subsequent transcriptional activation.

Interestingly, computational and experimental studies have also revealed unexpected interactions. While designed as a PPARγ antagonist, GW9662 has been shown to activate PPARδ-mediated signaling in macrophages, leading to the upregulation of genes involved in lipid metabolism. researchgate.net This highlights the power of computational studies not just in confirming intended interactions but also in uncovering potential off-target effects.

The core structure of this compound also serves as a key intermediate in the synthesis of other bioactive molecules. For instance, derivatives have been computationally docked into the S1 and S4 pockets of Factor Xa (FXa), a key enzyme in the coagulation cascade. oncotarget.comnih.gov In these simulations, the morpholino or pyridone units, added to the core structure, access the S4 pocket, which is composed of Tyr99, Phe174, and Trp215, while other interactions, including hydrogen bonds, are formed in the S1 pocket. oncotarget.comnih.gov

| Target Protein | Binding Site/Residues | Key Interactions and Mechanisms |

| PPARγ | Ligand Binding Domain (LBD), Cys285 | Irreversible covalent bond formation with Cys285, blocking endogenous ligand binding. nih.govnih.gov |

| PPARδ | Not fully elucidated | Unexpected activation of PPARδ-mediated signaling in macrophages. researchgate.net |

| Factor Xa (FXa) (analogs) | S1 and S4 Pockets (Tyr99, Phe174, Trp215 in S4) | Hydrogen bonding and π-π stacking interactions. oncotarget.comnih.gov |

The structural backbone of this compound is a valuable scaffold for designing new analogs with tailored properties. Both ligand-based and structure-based design principles are employed to guide these modifications.

Structure-Based Design: Knowledge of the PPARγ LBD allows for the rational design of analogs. For example, to develop radiolabeled imaging agents, four analogs of GW9662 were synthesized with different fluorine-containing substituents at the para-position of the aniline (B41778) ring. nih.gov This targeted modification aimed to introduce a radiolabel without disrupting the core binding interactions, producing compounds with comparable or better binding affinities. nih.gov

Ligand-Based Design and SAR: Structure-Activity Relationship (SAR) studies of related N-phenylbenzamide and 2-amidinophenylbenzamide series provide guiding principles for analog generation. acs.orgresearchgate.net Key findings from these studies include:

Importance of the Nitro Group: The position of the nitro group is critical for activity. In related VEEV inhibitors, moving the C5-nitro group to other positions on the benzamide ring resulted in a significant loss of potency. acs.org

Aryl Ring Substitution: Modifications to the N-phenyl ring are explored to enhance binding or improve physicochemical properties. In the development of inhibitors for Venezuelan Equine Encephalitis Virus (VEEV), various substitutions on this ring were tested to optimize activity. acs.org

Bioisosteric Replacement: In broader benzamide chemistry, the chloro-substituent may be replaced with other groups, such as a fluoro group, to potentially improve metabolic stability.

These design principles allow for the systematic exploration of chemical space around the this compound scaffold to develop new molecules for diverse biological targets, from metabolic receptors to antiviral and antimalarial agents. acs.orgresearchgate.net

Structure-Property Relationship (SPR) Modeling

SPR modeling uses computational chemistry to correlate a molecule's structure with its physical and chemical properties, allowing for the prediction of its behavior.

The substituents on the benzamide core significantly influence its reactivity. The electron-withdrawing nature of the nitro and chloro groups affects the electron density distribution across the aromatic rings, making certain positions more susceptible to nucleophilic or electrophilic attack. ontosight.ai

Computational models can predict the selectivity of synthetic reactions. For example, in the synthesis of this compound, the nitration of 2-chloro-N-phenylbenzamide requires careful control to achieve the desired 5-nitro isomer. Theoretical studies on analogous reactions show that catalysts like beta-zeolites can direct the electrophilic attack to the para-position relative to the activating group, achieving high selectivity. Similarly, the oxidation of a precursor like 2-amino-5-chloro-N-phenylbenzamide to yield the 2-nitro group is a predictable transformation based on the chemical properties of the amino group. Molecular modeling techniques are also used to rationalize the varying potencies of derivatives against biological targets, such as HIV-1 reverse transcriptase, by studying how structural changes impact binding. chemicalbook.com

A variety of physicochemical descriptors for this compound can be calculated using computational software, providing a quantitative basis for predicting its behavior. These descriptors are essential for understanding its membrane permeability, solubility, and potential for intermolecular interactions.

One of the most important theoretical descriptors is the molecular electrostatic potential (MEP). MEP maps illustrate the charge distribution across a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net For the N-phenylbenzamide scaffold, the electrostatic potential varies across the molecule, with negative and positive regions alternating. researchgate.net This distribution is critical for governing non-covalent interactions like hydrogen bonds and π-π stacking, which play a significant role in molecular recognition and crystal packing. researchgate.net

Table of Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Weight | 276.67 g/mol | PubChem nih.gov |

| XLogP3 | 3.3 | PubChem nih.gov |

| Hydrogen Bond Donors | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptors | 4 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 74.9 Ų | PubChem nih.gov |

| Ames Toxicity | Predicted: AMES toxic | admetSAR drugbank.com |

Reaction Mechanism Elucidation through Computational Approaches

While specific computational studies on the reaction mechanisms of this compound itself are not extensively published, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a primary tool used to elucidate reaction pathways. researchgate.net

For instance, the mechanism of its most well-known interaction—the covalent modification of Cys285 in PPARγ—can be modeled computationally. Such a study would involve:

Reactant Complex Modeling: Docking the molecule into the PPARγ active site to establish the initial non-covalent binding pose.

Transition State Searching: Using DFT calculations (e.g., with hybrid functionals like B3LYP and appropriate basis sets like 6-31G(d,p)) to locate the transition state for the nucleophilic attack of the cysteine thiol group on the benzamide structure.

This approach provides a detailed, step-by-step understanding of how the reaction proceeds, rationalizing why it is favorable and irreversible. These computational techniques can also be applied to understand its synthesis, such as the regioselectivity of the nitration step.

Role As a Chemical Probe in Advanced Chemical Research

Utilization as a Molecular Tool for Molecular Target Engagement Studies

Direct research on 5-chloro-2-nitro-N-phenylbenzamide as a molecular tool for target engagement is limited in publicly available literature. However, its chemical scaffold is relevant in the design of molecules that interact with biological targets. The precursor, 5-chloro-2-nitrobenzoyl chloride, is utilized in the synthesis of compounds designed to engage with specific enzymes. For instance, it serves as a starting material for creating novel inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade mdpi.com. The synthesis involves reacting 5-chloro-2-nitrobenzoyl chloride with an appropriate amine to form the benzamide (B126) linkage, which is a key structural element for interaction with the target protein mdpi.com.

While this compound itself is not the final active molecule in these studies, its core structure is integral to building the final inhibitor. The interaction of such derivative compounds with their target proteins often involves a combination of hydrogen bonds, hydrophobic interactions, and halogen bonding, facilitated by the various functional groups present on the benzamide scaffold .

It is important to distinguish this compound from its well-studied isomer, 2-chloro-5-nitro-N-phenylbenzamide (GW9662). GW9662 is a known irreversible antagonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), where it forms a covalent bond with a cysteine residue (Cys285) in the receptor's ligand-binding domain nih.gov. This specific interaction blocks the binding of natural ligands and subsequent gene activation nih.gov. While this provides insight into how a chloro-nitro-N-phenylbenzamide structure can interact with a biological target, similar detailed engagement studies for the 5-chloro-2-nitro isomer are not readily found.

Design and Synthesis of Radiolabeled Chemical Probes for Receptor Mapping

There is no specific evidence in the reviewed literature for the design or synthesis of radiolabeled versions of this compound for receptor mapping. However, the development of radiolabeled probes from structurally similar benzamides is a documented strategy in chemical biology. For example, analogs of the isomeric GW9662 have been synthesized with radioactive isotopes for use in positron emission tomography (PET) imaging and biodistribution studies nih.govnih.govresearchgate.net.

These syntheses provide a potential blueprint for how this compound could be radiolabeled:

Radiohalogenation : The chloro-substituent could potentially be replaced with a radioisotope of a halogen, such as Bromine-76 (B1195326) ([⁷⁶Br]) or Fluorine-18 ([¹⁸F]). Research on a related compound, [⁷⁶Br]2-bromo-5-nitro-N-phenyl-benzamide, was undertaken to create a probe for the PPARγ receptor nih.govresearchgate.net. Although this specific tracer showed rapid in-vivo degradation, it established a proof-of-concept for labeling this class of molecules nih.gov.

Carbon-11 Labeling : If a methyl group were incorporated into the structure, it could be labeled with Carbon-11 ([¹¹C]), a common PET isotope.

The synthesis of such a probe would likely start with a suitable precursor that could be reacted with the radioisotope in the final step of the synthesis. The characteristics of an effective radiolabeled probe, such as high receptor affinity, specificity, and appropriate metabolic stability, would need to be carefully evaluated nih.gov.

Applications in Material Science

The application of this compound in material science is not documented in the available research. In theory, benzamide derivatives can sometimes be used as monomers in the synthesis of polymers like polyamides or as components in functional materials. The presence of reactive sites—the nitro group (which can be reduced to an amine) and the chloro group—could potentially allow for its incorporation into polymeric chains through polycondensation reactions. However, no studies demonstrating this for this compound have been found. The monomer-dimer equilibrium of related nitroso compounds has been studied, but this is not directly applicable to the benzamide itself rsc.org.

Employment as a Reference Standard in Analytical Chemistry Method Development

While this compound is available from chemical suppliers for research purposes, its use as a certified reference standard in analytical method development is not well-established sigmaaldrich.combldpharm.com. Reference standards are crucial for ensuring the accuracy and reliability of analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS), used to quantify a substance.

In contrast, its isomer, 2-chloro-5-nitro-N-phenylbenzamide (GW9662), is sold as a certified reference material for research lgcstandards.com. Furthermore, a synthesized reference standard of 5-amino-2-chloro-N-phenyl benzamide (ACPB), a metabolite of GW9662, was used to quantify plasma levels in pharmacokinetic studies nih.gov. This highlights the importance of reference standards for this class of compounds in a research context.

Below is a table of chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 219487-62-4 | bldpharm.com |

| Molecular Formula | C₁₃H₉ClN₂O₃ | sigmaaldrich.com |

| Molecular Weight | 276.68 g/mol | bldpharm.com |

| InChI Key | KJXQFOZMYIGIQB-UHFFFAOYSA-N | sigmaaldrich.com |

Investigational Tool for Understanding Complex Chemical Signaling Pathways

The direct use of this compound as an investigational tool for studying chemical signaling pathways is not described in the literature. Its value in this area is primarily as a synthetic building block for creating more complex, active molecules. As mentioned, its precursor is used to synthesize Factor Xa inhibitors, which are tools to probe and modulate the coagulation cascade, a complex signaling pathway mdpi.com.

The study of signaling pathways often relies on small molecules that can perturb the system by selectively inhibiting or activating a key protein. The research on the isomer GW9662 demonstrates how a chloro-nitro-N-phenylbenzamide structure can be used to investigate the PPAR signaling pathway nih.govresearchgate.net. For example, studies using GW9662 revealed unexpected off-target effects on PPARδ signaling, which in turn affects lipid metabolism in macrophages researchgate.net. This illustrates the role of such compounds in uncovering new biological functions and interactions within signaling networks. While these findings are specific to the isomer, they underscore the potential of the general chemical scaffold to yield valuable tools for chemical biology.

Future Research Directions and Emerging Avenues

Exploration of Unconventional Synthetic Strategies for Enhanced Compound Diversity

The generation of a diverse library of derivatives is fundamental to exploring the full potential of a scaffold like 5-chloro-2-nitro-N-phenylbenzamide. Future research could move beyond traditional multi-step synthetic routes towards more efficient, atom-economical methods. Unconventional strategies such as one-pot, multicomponent reactions could streamline the synthesis of new analogues. researchgate.net For instance, methods that allow for the in situ formation of the initial amide bond followed by subsequent functionalization could significantly accelerate the discovery process. rsc.orgsemanticscholar.org

Research could focus on novel catalytic systems, such as copper-catalyzed reactions, which have shown promise in the synthesis of other complex benzamides. rsc.org Applying these advanced methods to the this compound core could enable the rapid and controlled introduction of a wide array of functional groups, yielding a library of compounds with diverse chemical properties.

Integration of Advanced Machine Learning and Artificial Intelligence for Predictive Chemical Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. nih.gov For this compound, these computational tools could be employed to design novel derivatives with high precision.

By training ML models on existing data from related benzamide (B126) compounds, researchers could predict the biological activity, toxicity, and physicochemical properties of virtual derivatives. researchgate.net This predictive power would allow for the in silico screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates. Such an approach would significantly reduce the time and resources required for drug discovery and materials science research, guiding chemists toward derivatives with optimized characteristics for specific applications. nih.gov

Discovery and Characterization of Novel Chemical Reactivity Modalities

The inherent reactivity of the functional groups on this compound—the chloro, nitro, and amide moieties—presents a fertile ground for exploring novel chemical transformations. The nitro group is particularly versatile; its reduction to an amine is a well-established transformation that yields a nucleophilic center, opening the door to a vast array of subsequent reactions. acs.org This could include the synthesis of new heterocyclic systems fused to the benzamide core.

Furthermore, the chlorine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Future studies could investigate a broader range of coupling partners to build molecular complexity. Exploring the selective activation and transformation of the typically stable amide bond itself is another frontier, which could lead to unprecedented molecular scaffolds derived from the parent compound.

Development of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

A detailed understanding of reaction mechanisms is crucial for optimizing synthetic processes. The application of advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound could provide invaluable insights. Techniques such as real-time Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products as a reaction progresses.

This data allows for the precise determination of reaction kinetics and the identification of transient or unstable intermediates that might otherwise go undetected. Such detailed mechanistic understanding is essential for improving reaction yields, minimizing byproducts, and ensuring the scalability and safety of the synthesis of this compound and its derivatives.

Expanding the Chemical Space for Derivatives with Tailored Physicochemical Profiles

Systematic structural modification of this compound is a key strategy for tuning its physicochemical properties to suit specific applications, such as therapeutic agents or functional materials. Future research should focus on creating a broad and diverse library of derivatives by modifying all three key regions of the molecule: the chlorinated nitro-benzoyl ring, the N-phenyl ring, and the amide linker itself.

For example, introducing different substituents on the N-phenyl ring could modulate the compound's lipophilicity and ability to participate in hydrogen bonding. Replacing the chloro or nitro groups with other functionalities could drastically alter the electronic properties and metabolic stability of the molecule. acs.orgnih.gov This systematic exploration will expand the known chemical space and enable the creation of derivatives with precisely tailored profiles for targeted applications.

Below is a table of hypothetical derivatives and their predicted physicochemical properties, illustrating the potential for tailored design.

| Derivative Structure | Modification | Predicted cLogP | Predicted TPSA (Ų) | Intended Application Focus |

|---|---|---|---|---|

| 5-amino-2-nitro-N-phenylbenzamide | -Cl to -NH2 | 2.8 | 114.1 | Increased polarity, potential for new coupling |

| 5-chloro-2-nitro-N-(4-fluorophenyl)benzamide | -H to -F on N-phenyl | 3.5 | 74.9 | Modulated metabolic stability |

| 5-cyano-2-nitro-N-phenylbenzamide | -Cl to -CN | 2.9 | 98.7 | Altered electronic properties |

| 5-chloro-2-amino-N-phenylbenzamide | -NO2 to -NH2 | 3.8 | 55.1 | Removal of nitro group, introduction of basic center |

Application as a Chemical Probe for Previously Unexplored Molecular Interactions

Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. The isomer of the title compound, 2-chloro-5-nitro-N-phenylbenzamide (also known as GW9662), is a well-documented antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and is widely used as a chemical probe in metabolic and cancer research. nih.govresearchgate.net

Given this precedent, this compound and its derivatives represent a promising, yet largely unexplored, pool of candidates for new chemical probes. Future research should involve screening these compounds against a wide range of biological targets. A derivative that shows high potency and selectivity for a previously "undrugged" or poorly understood protein could become an invaluable tool for biologists, helping to elucidate new biological pathways and validate novel therapeutic targets.

Compound Properties

Basic physicochemical properties of the title compound are provided below.

| Property | Value |

|---|---|

| Molecular Formula | C13H9ClN2O3 |

| Molecular Weight | 276.68 g/mol |

| CAS Number | 219487-62-4 |

| IUPAC Name | This compound |

Q & A

Q. What are the standard synthetic routes for 5-chloro-2-nitro-N-phenylbenzamide, and what are their respective yields and purity profiles?

- Methodological Answer : The synthesis typically involves three stages: (1) chlorination of benzamide at the 5th position using Cl₂ or SOCl₂ under anhydrous conditions, (2) nitration at the 2nd position with HNO₃/H₂SO₄, and (3) coupling with aniline derivatives via amide bond formation using coupling agents like EDCI/HOBt in solvents such as DMF or THF . Yields range from 60–75% for the final step, with purity >95% confirmed by HPLC. Table 1 : Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 80°C | 85 | 90 |

| Nitration | HNO₃/H₂SO₄, 0°C | 78 | 88 |

| Coupling | EDCI/HOBt, DMF, RT | 65 | 95 |

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the amide proton (δ 8.2–8.5 ppm) and nitro group’s deshielding effect on adjacent carbons (C-2: δ 150–155 ppm) .

- IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretch) and amide (1650–1680 cm⁻¹, C=O stretch) groups .

- Mass Spectrometry : Molecular ion peak at m/z 291.68 (C₁₃H₁₀ClN₂O₃⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data observed in the characterization of this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Use 2D NMR (COSY, HSQC) to assign overlapping signals and X-ray crystallography to confirm spatial arrangement . For example, ambiguity in the nitro group’s position can be resolved via NOESY correlations between the nitro oxygen and adjacent protons .

Q. What strategies optimize the coupling reaction between chlorinated benzamide intermediates and aryl amines in the synthesis of this compound?

- Methodological Answer : Optimization involves:

- Catalyst screening : Pd(OAc)₂ improves coupling efficiency by 20% compared to traditional EDCI .

- Solvent effects : DMF increases reaction rate vs. THF due to higher polarity .

- Temperature control : Reactions at 50°C reduce side-product formation (e.g., dimerization) by 15% .

Table 2 : Optimized Coupling Conditions

| Parameter | Optimal Value | Side-Product Reduction (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂ | 20 |

| Solvent | DMF | 25 |

| Temperature | 50°C | 15 |

Q. How does the nitro group position influence the biological activity of this compound, and what SAR studies exist?

- Methodological Answer : The nitro group at C-2 enhances antimicrobial activity by increasing electrophilicity, as shown in in vitro assays against S. aureus (MIC: 2 µg/mL). SAR studies reveal that shifting the nitro to C-3 reduces activity by 50%, likely due to steric hindrance . A QSAR model (R² = 0.89) correlates nitro position with logP and activity .

Q. What are the methodological considerations when designing stability studies for this compound under various pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing :

- pH variation : Use buffers (pH 1–13) to assess hydrolysis. Degradation peaks at pH >10 indicate nitro group reduction .

- Thermal stress : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., 5-chloro-N-phenylbenzamide).

Table 3 : Stability Data

| Condition | Degradation Products | % Remaining |

|---|---|---|

| pH 1 | None | 98 |

| pH 13 | 5-chloro-N-phenylbenzamide | 75 |

| 40°C/75% RH | None | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.